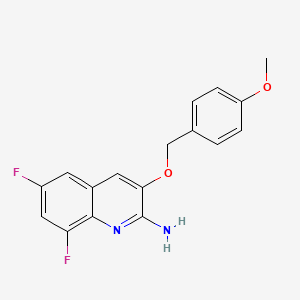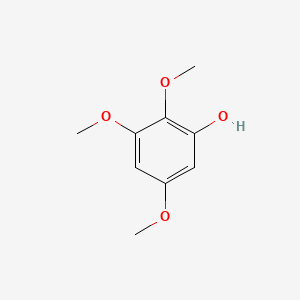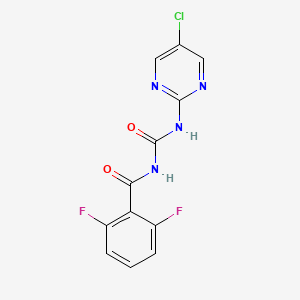
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with chlorine at the 5-position, a carbamoyl group, and a difluorobenzamide moiety. Its distinct molecular configuration makes it a subject of study in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the 5-chloropyrimidine intermediate. This intermediate is then reacted with appropriate reagents to introduce the carbamoyl group and the difluorobenzamide moiety. Common synthetic routes include:
Chlorination of Pyrimidine: The initial step involves the chlorination of pyrimidine to obtain 5-chloropyrimidine.
Carbamoylation: The 5-chloropyrimidine is then subjected to carbamoylation using suitable reagents such as isocyanates or carbamoyl chlorides.
Introduction of Difluorobenzamide:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring and the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides, amines, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-(5-chloropyrimidin-2-yl)benzamide
- Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate
- 4-Chloro-N-[[4-(5-chloropyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide
Uniqueness
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide stands out due to its unique combination of a chloropyrimidine ring and a difluorobenzamide moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
| 111604-44-5 | |
分子式 |
C12H7ClF2N4O2 |
分子量 |
312.66 g/mol |
IUPAC名 |
N-[(5-chloropyrimidin-2-yl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C12H7ClF2N4O2/c13-6-4-16-11(17-5-6)19-12(21)18-10(20)9-7(14)2-1-3-8(9)15/h1-5H,(H2,16,17,18,19,20,21) |
InChIキー |
JTOMIKSTXFUXFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NC=C(C=N2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


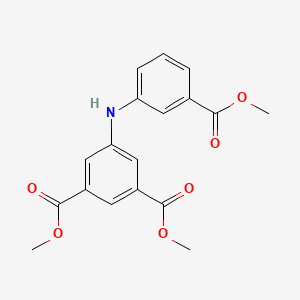

![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/no-structure.png)
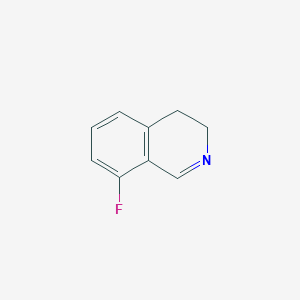
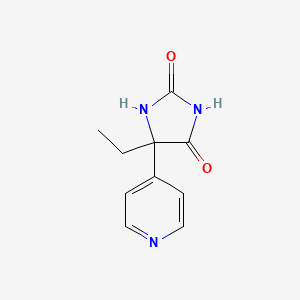
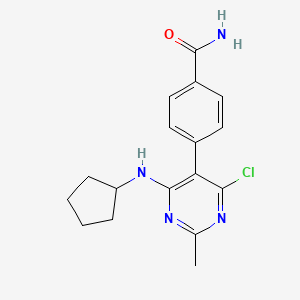
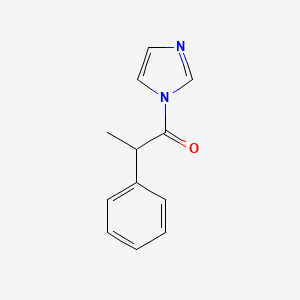

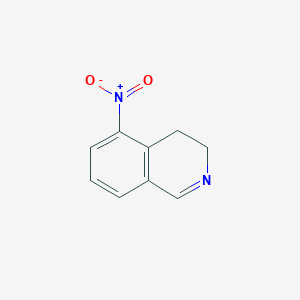

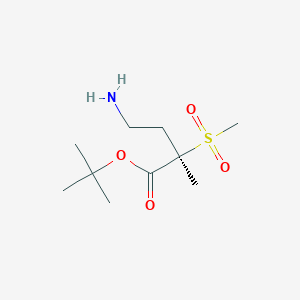
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
